Fenclofenac Methyl Ester Fenclofenac Methyl Ester Fenclofenac Methyl Ester is a metabolite of Fenclofenac, a non-steroidal anti-inflammatory agent. Mild immunosuppressive agent.

Brand Name: Vulcanchem
CAS No.: 81585-78-6
VCID: VC20857533
InChI: InChI=1S/C15H12Cl2O3/c1-19-15(18)8-10-4-2-3-5-13(10)20-14-7-6-11(16)9-12(14)17/h2-7,9H,8H2,1H3
SMILES: COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C15H12Cl2O3
Molecular Weight: 311.2 g/mol

Fenclofenac Methyl Ester

CAS No.: 81585-78-6

Cat. No.: VC20857533

Molecular Formula: C15H12Cl2O3

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

Fenclofenac Methyl Ester - 81585-78-6

Specification

CAS No. 81585-78-6
Molecular Formula C15H12Cl2O3
Molecular Weight 311.2 g/mol
IUPAC Name methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate
Standard InChI InChI=1S/C15H12Cl2O3/c1-19-15(18)8-10-4-2-3-5-13(10)20-14-7-6-11(16)9-12(14)17/h2-7,9H,8H2,1H3
Standard InChI Key IXKUOZXRLGQKKQ-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Identification

Molecular Identity

Fenclofenac Methyl Ester is identified by its CAS number 81585-78-6 and IUPAC name methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate . This compound is derived from Fenclofenac, a non-steroidal anti-inflammatory drug, through esterification of the carboxylic acid group with methanol. Its molecular formula is C₁₅H₁₂Cl₂O₃ with a molecular weight of 311.16 g/mol .

Structural Features

The structure of Fenclofenac Methyl Ester comprises several key features:

  • A phenylacetate backbone with a methyl ester group

  • A 2,4-dichlorophenoxy substituent

  • An ether linkage connecting the two aromatic rings

  • Two chlorine atoms at positions 2 and 4 of one phenyl ring

This structural arrangement confers specific physicochemical properties that influence its behavior in chemical reactions and biological systems . The presence of the ester group, in particular, distinguishes it from the parent compound Fenclofenac and affects its stability, reactivity, and potential metabolic pathways.

Physicochemical Properties

Physical Properties

Fenclofenac Methyl Ester exists as a white solid at room temperature . For stability purposes, it is recommended to store this compound at +5°C . The physical state and appearance of this compound are important considerations for its handling and formulation in laboratory and industrial settings.

Chemical Properties

The chemical properties of Fenclofenac Methyl Ester are largely determined by its functional groups and structural arrangement. Key properties include:

  • Lipophilicity: With a computed XLogP3 value of 5.1, this compound demonstrates high lipophilicity

  • Hydrogen bonding capacity: 0 hydrogen bond donor sites and 3 hydrogen bond acceptor sites

  • Conformational flexibility: Contains 5 rotatable bonds

  • Exact mass: 310.0163496 Da

These properties influence its solubility profile, with moderate to high solubility in various organic solvents but limited water solubility, reflecting its lipophilic nature .

Property Data Table

Table 1: Comprehensive Physicochemical Properties of Fenclofenac Methyl Ester

PropertyValueReference
CAS Number81585-78-6
Molecular FormulaC₁₅H₁₂Cl₂O₃
Molecular Weight311.16 g/mol
IUPAC Namemethyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate
Physical StateWhite solid
Storage Temperature+5°C
XLogP35.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds5
Exact Mass310.0163496 Da
Kovats' Retention Index2200 (HP-1 column)

Synthesis Methods

Laboratory Synthesis

The synthesis of Fenclofenac Methyl Ester typically involves the esterification of Fenclofenac with methanol in the presence of a strong acid catalyst such as sulfuric acid. The general procedure follows these steps:

  • Fenclofenac is combined with excess methanol

  • A catalytic amount of sulfuric acid is added to the reaction mixture

  • The mixture is heated under reflux conditions to facilitate the formation of the ester

  • Water is produced as a byproduct during the reaction

  • The ester product is isolated through appropriate purification techniques, such as extraction, distillation, or crystallization

Chemical Reactions and Stability

Characteristic Reactions

Fenclofenac Methyl Ester undergoes several characteristic reactions, primarily centered around its ester functional group:

Esterification

The formation of Fenclofenac Methyl Ester through esterification is a key reaction for this compound:

Fenclofenac + Methanol ⟶(H₂SO₄, heat) Fenclofenac Methyl Ester + Water

This reaction typically requires a catalyst, such as sulfuric acid, and can occur under reflux conditions.

Hydrolysis

As an ester, Fenclofenac Methyl Ester can undergo hydrolysis to regenerate Fenclofenac and methanol:

Fenclofenac Methyl Ester + Water ⟶(H⁺ or OH⁻ or enzyme) Fenclofenac + Methanol

This reaction can occur under acidic, basic, or enzymatic conditions .

Transesterification

Fenclofenac Methyl Ester can participate in transesterification reactions with other alcohols:

Fenclofenac Methyl Ester + R-OH ⟶(catalyst) Fenclofenac R-Ester + Methanol

This reaction allows for the conversion of the methyl ester to other ester derivatives.

Stability Profile

The stability of Fenclofenac Methyl Ester has been studied under various conditions :

  • pH Stability: The compound shows different degradation rates at various pH values, with increased stability in acidic conditions compared to basic conditions

  • Temperature Sensitivity: Requires storage at +5°C to maintain long-term stability

  • Plasma Stability: Undergoes enzymatic hydrolysis in plasma due to the presence of esterases

Table 2: Stability Data of Fenclofenac Methyl Ester Under Various Conditions

ConditionStability CharacteristicSource
Recommended Storage+5°C
Acidic Conditions (pH 1.2)Relatively stable with minimal hydrolysis
Physiological pH (7.4)Moderate hydrolysis rate
Human Plasma (80%)More rapid hydrolysis compared to buffer solutions

This stability profile is important for proper handling, storage, and application of the compound in research and pharmaceutical settings.

Applications and Uses

Pharmaceutical Reference Standard

Beyond its role as a reference standard, Fenclofenac Methyl Ester serves as a valuable research tool in studies related to NSAIDs:

  • Metabolism investigations: Understanding the metabolic pathways of Fenclofenac and similar NSAIDs

  • Structure-activity relationship studies: Examining how esterification affects the pharmacological properties of NSAIDs

  • Analytical method development: Supporting the development of sensitive and specific analytical techniques for NSAIDs and their metabolites

These research applications contribute to the broader understanding of NSAID pharmacology and pharmaceutical development .

Prodrug Design Insights

The study of Fenclofenac Methyl Ester provides important insights for prodrug development strategies. Research on similar NSAID esters has demonstrated that esterification can:

  • Reduce direct contact of the free carboxylic acid group with gastric mucosa, potentially reducing gastrointestinal irritation

  • Modify the drug's lipophilicity and, consequently, its absorption and distribution properties

  • Create a pharmacologically inactive form that requires bioactivation, potentially reducing side effects

These principles, derived in part from studies on compounds like Fenclofenac Methyl Ester, guide the rational design of novel NSAID prodrugs with improved therapeutic profiles .

Analytical Methods

Chromatographic Analysis

Fenclofenac Methyl Ester can be analyzed using various chromatographic techniques:

  • Gas Chromatography (GC): The compound has a documented Kovats' retention index of 2200 on an HP-1 column under specific temperature gradient conditions

  • High-Performance Liquid Chromatography (HPLC): Suitable for quantitative analysis, particularly when coupled with appropriate detection methods

  • Thin-Layer Chromatography (TLC): Useful for qualitative identification and purity assessment

These chromatographic methods provide effective tools for the identification, quantification, and purity assessment of Fenclofenac Methyl Ester in various matrices .

Spectroscopic Identification

Several spectroscopic techniques are applicable to the characterization of Fenclofenac Methyl Ester:

  • Mass Spectrometry (MS): Provides molecular weight confirmation and structural information through fragmentation patterns

  • Nuclear Magnetic Resonance (NMR): Offers detailed structural characterization, particularly through 1H-NMR and 13C-NMR spectra

  • Infrared Spectroscopy (IR): Identifies functional groups, including the characteristic ester carbonyl absorption

These spectroscopic methods, often used in combination, allow for comprehensive characterization and confirmation of structural features .

Future Research Directions

Analytical Method Development

Ongoing research efforts in analytical method development for Fenclofenac Methyl Ester include:

  • Development of more sensitive and specific detection methods

  • Application of advanced mass spectrometric techniques for improved identification and quantification

  • Validation of methods for detecting the compound in complex biological matrices

  • Establishment of standardized procedures for quality control applications

These advances will enhance the utility of Fenclofenac Methyl Ester as a reference standard and improve quality control processes for Fenclofenac products .

Structure-Property Relationship Studies

Future research may focus on establishing detailed structure-property relationships:

  • Investigation of how structural modifications affect physicochemical properties

  • Correlation of structural features with stability profiles under various conditions

  • Examination of the impact of esterification on biological activity and toxicity profiles

  • Computational modeling of structure-property relationships to predict behavior

Such studies would contribute to a deeper understanding of the factors influencing the properties and behavior of Fenclofenac Methyl Ester and related compounds .

Prodrug Development Applications

The principles learned from Fenclofenac Methyl Ester may inform future prodrug development:

  • Design of novel NSAID prodrugs with optimized pharmacokinetic and safety profiles

  • Development of targeted delivery strategies using ester prodrugs

  • Investigation of alternative prodrug approaches to address specific limitations of current NSAIDs

  • Comparative evaluation of various ester derivatives to establish structure-activity relationships

These research directions hold promise for developing improved therapeutic options for inflammatory conditions .

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